molecular formula C8H3ClF4O3S B3039444 4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride CAS No. 1065604-98-9

4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride

Cat. No.: B3039444
CAS No.: 1065604-98-9
M. Wt: 290.62 g/mol
InChI Key: LYGYKLGLBUPJIN-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride (CAS 1065604-98-9) is a specialized aromatic sulfonyl chloride with significant utility in organic and medicinal chemistry research. This compound features a unique molecular structure, C8H3ClF4O3S, with a molecular weight of 290.62, which incorporates two highly reactive functional groups: a sulfonyl chloride and a trifluoroacetyl group . This combination makes it a valuable bifunctional intermediate for constructing more complex molecules. The sulfonyl chloride group is highly electrophilic, allowing this compound to act as a versatile precursor in nucleophilic substitution reactions. It is commonly used to create sulfonamide derivatives upon reaction with various amines, a functional group prevalent in many pharmaceutical agents . Concurrently, the electron-withdrawing trifluoroacetyl group on the benzene ring can enhance the compound's lipophilicity and metabolic stability, properties that are often desirable in drug discovery . The incorporation of fluorine and trifluoromethyl motifs is a established strategy in medicinal chemistry to modulate the bioavailability, potency, and binding affinity of therapeutic candidates . As such, this reagent holds particular research value for chemists developing active pharmaceutical ingredients (APIs), agrochemicals, and other advanced materials. It is especially relevant in the synthesis of potential protease inhibitors, receptor antagonists, and other biologically active molecules where the benzenesulphonyl moiety is a key pharmacophore. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use. Proper handling procedures should be followed, as sulfonyl chlorides are typically moisture-sensitive and may be corrosive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-(2,2,2-trifluoroacetyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O3S/c9-17(15,16)4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGYKLGLBUPJIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Deconstruction and Functional Group Compatibility

The target molecule features a benzene ring with three distinct substituents: a sulphonyl chloride (-SO₂Cl) at position 1, a fluorine atom at position 4, and a trifluoroacetyl (-COCF₃) group at position 3. The electron-withdrawing nature of the sulphonyl chloride and trifluoroacetyl groups deactivates the aromatic ring, necessitating carefully timed introductions of substituents to avoid undesired side reactions.

Directing Effects and Regioselectivity Challenges

The sulphonyl chloride group acts as a meta-director, while fluorine and trifluoroacetyl groups exert ortho/para-directing effects. Computational studies suggest that the trifluoroacetyl group’s steric bulk further influences reactivity at adjacent positions, favoring electrophilic attacks at the para position relative to the sulphonyl chloride.

Electrophilic Sulfonation-Fluorination-Acylation Route

Initial Sulfonation and Nitration

Benzene is sulfonated using chlorosulfonic acid to yield benzenesulfonic acid, which is subsequently treated with phosphorus pentachloride (PCl₅) to form benzenesulfonyl chloride. Nitration with fuming HNO₃ at 0°C introduces a nitro group at position 3, guided by the meta-directing sulphonyl chloride.

Table 1: Nitration Conditions and Outcomes

Step Reagents/Conditions Yield Reference
Sulfonation ClSO₃H, 50°C, 2 h 92%
Nitration HNO₃ (fuming), H₂SO₄, 0°C 78%

Fluorination via Diazonium Salt Intermediate

The nitro group at position 3 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C). Diazotization with NaNO₂ and HCl at -5°C generates a diazonium salt, which undergoes fluorination via thermal decomposition in the presence of HBF₄ to install fluorine at position 4.

Key Reaction:
$$
\text{Ar-NH}2 \xrightarrow{\text{1. NaNO}2, \text{HCl} \ \text{2. HBF}_4, \Delta} \text{Ar-F} \quad \text{(Yield: 65\%)}
$$

Trifluoroacetylation of the Amine Intermediate

The intermediate 4-fluoro-3-aminobenzenesulphonyl chloride is acylated with trifluoroacetyl chloride (prepared via oxidation of 1,1,1-trifluoro-2,2-dichloroethane) in dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Optimized Conditions:

  • Trifluoroacetyl chloride: 1.2 equiv
  • Et₃N: 2.0 equiv, 0°C → rt, 4 h
  • Yield: 68%

Halogen Exchange on Chlorinated Precursors

Synthesis of 4-Chloro-3-(Trifluoroacetyl)Benzenesulphonyl Chloride

Starting from 3-(trifluoroacetyl)benzenesulphonyl chloride, chlorination at position 4 is achieved using sulfuryl chloride (SO₂Cl₂) in the presence of AlCl₃. The reaction proceeds via electrophilic aromatic substitution, leveraging the activating effect of the trifluoroacetyl group.

Fluorination Using B3664 Reagent

The chloro intermediate undergoes halogen exchange with 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (B3664), a thermally stable fluorinating agent. This method avoids the decomposition risks associated with traditional agents like DAST.

Table 2: Halogen Exchange Performance

Fluorinating Agent Temperature Time Yield
B3664 80°C 3 h 82%
DAST 0°C 1 h 45%

Sequential Functionalization via Directed Metalation

Sulfonyl Chloride as a Directing Group

Lithiation of benzenesulphonyl chloride with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryllithium species at position 3. Quenching with trifluoroacetic anhydride (TFAA) installs the trifluoroacetyl group, followed by electrophilic fluorination at position 4 using N-fluorobenzenesulfonimide (NFSI).

Critical Observations:

  • LDA enables precise regiocontrol but requires anhydrous conditions.
  • NFSI provides superior selectivity over Cl₂ or Br₂ in electrophilic fluorination.

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency and Limitations

Method Advantages Disadvantages Overall Yield
Electrophilic Sulfonation High regioselectivity Multi-step, low fluorination yield 52%
Halogen Exchange (B3664) Mild conditions, scalability Requires chloro precursor 78%
Directed Metalation Atom-economic, fewer steps Sensitive to moisture 65%

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulphonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases, acids, and various nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulphonamide derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride is primarily utilized in the synthesis of pharmaceutical compounds due to its ability to introduce fluorine and sulfonyl groups into organic molecules. The incorporation of fluorine often enhances the biological activity and metabolic stability of drugs.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be used to synthesize novel anticancer agents. For instance, a study focused on creating a series of fluorinated benzamide derivatives exhibited promising cytotoxic activity against various cancer cell lines . The introduction of the trifluoroacetyl group improved the lipophilicity and bioavailability of these compounds, leading to enhanced therapeutic effects.

Synthesis of Fluorinated Building Blocks

The compound serves as an important building block in the synthesis of various fluorinated compounds, which are crucial in medicinal chemistry and agrochemicals. The trifluoroacetyl moiety is particularly valuable for modifying existing compounds to improve their efficacy.

Example: Fluorinated Aromatic Compounds

In a synthetic route reported by researchers, this compound was utilized to create fluorinated aromatic compounds that showed increased activity as insecticides and herbicides . The incorporation of fluorine atoms into these molecules resulted in enhanced biological activity compared to their non-fluorinated counterparts.

Role in Targeted Drug Delivery Systems

The compound has also been explored for its potential in targeted drug delivery systems. By attaching this sulfonyl chloride to various drug molecules, researchers have been able to create prodrugs that release active pharmaceutical ingredients at specific sites within the body.

Research Findings: Prodrug Development

A study indicated that prodrugs synthesized using this compound exhibited improved solubility and stability, leading to better absorption profiles when tested in vivo . This application is particularly relevant for drugs targeting difficult-to-reach tissues or requiring controlled release mechanisms.

Development of Diagnostic Agents

Fluorinated compounds are increasingly being used in medical imaging and diagnostics due to their unique properties. The ability of this compound to form stable complexes with metal ions has opened avenues for developing novel imaging agents.

Application Example: MRI Contrast Agents

Research has shown that derivatives of this compound can be utilized as contrast agents in Magnetic Resonance Imaging (MRI). These agents enhance image quality by improving signal intensity, thus aiding in the diagnosis of various conditions .

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create complex molecules.

Comparison with Similar Compounds

Physical Properties :

  • Boiling Point : 276.8 ± 40.0 °C (at 760 mmHg)
  • Density : 1.6 ± 0.1 g/cm³
  • Solubility: Highly soluble in polar aprotic solvents (e.g., acetone, ethanol) and insoluble in water .
  • Appearance : Typically a white to off-white crystalline solid .

Applications :
This compound is widely used as an intermediate in medicinal chemistry. For example, it was employed in the synthesis of BM-957 , a potent inhibitor of Bcl-2 and Bcl-xL proteins, by coupling with amines to form sulfonamide derivatives . Its trifluoromethyl group contributes to metabolic stability and lipophilicity, critical for drug bioavailability .

The reactivity, stability, and applications of aromatic sulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Selected Sulfonyl Chlorides
Compound Name CAS Molecular Formula MW (g/mol) Boiling Point (°C) Solubility (Polar Solvents) Key Applications Hazards (GHS Classification)
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride 1682-10-6 C₇H₃ClF₄O₂S 262.61 276.8 High (ethanol, acetone) Medicinal chemistry intermediates Skin corrosion, eye damage
4-Fluorobenzenesulfonyl chloride 349-76-8 C₆H₄ClFO₂S 194.61 ~252 (estimated) High Agrochemical synthesis Skin corrosion, acute toxicity
4-Fluoro-3-methoxybenzenesulfonyl chloride 887266-97-9 C₇H₆ClFO₃S 244.63 N/A Moderate Material science Irritant (data limited)
3-Chloro-4-(difluoromethoxy)benzenesulfonyl chloride N/A C₇H₅ClF₂O₃S 254.63 N/A High Polymer additives Corrosive, respiratory hazard
4-[(Trifluoroacetyl)amino]benzenesulfonyl chloride N/A C₈H₅ClF₃NO₃S 295.64 N/A High Proteomics research Severe eye damage
2,4,5-Trifluorobenzenesulfonyl chloride N/A C₆H₃ClF₃O₂S 229.59 N/A High Pharmaceutical intermediates Corrosive
Key Comparisons:

Electrophilic Reactivity :

  • The trifluoromethyl (-CF₃) group in 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride strongly withdraws electrons, enhancing the reactivity of the sulfonyl chloride group compared to methoxy (-OCH₃) or unsubstituted analogs .
  • Methoxy derivatives (e.g., 4-fluoro-3-methoxy) exhibit reduced electrophilicity due to electron-donating effects, limiting their use in high-energy reactions .

Physicochemical Properties: Molecular Weight and Boiling Point: Trifluoromethyl and trifluoroacetyl derivatives have higher molecular weights and boiling points due to increased van der Waals interactions . Solubility: All compounds are soluble in ethanol and acetone but insoluble in water, typical of aromatic sulfonyl chlorides .

Applications :

  • Trifluoromethyl analogs are prioritized in drug discovery for their metabolic stability and ability to penetrate lipid membranes .
  • Chloro-difluoromethoxy derivatives (e.g., 3-chloro-4-(difluoromethoxy)) are niche intermediates in polymer chemistry .

Safety Profiles: All sulfonyl chlorides are corrosive (GHS Category 1), requiring strict handling protocols . 4-[(Trifluoroacetyl)amino]benzenesulfonyl chloride poses additional risks due to its trifluoroacetyl group, which may decompose into toxic gases (e.g., HF) under heat .

Biological Activity

4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride (CAS No. 1065604-98-9) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring with a trifluoroacetyl group and a sulfonyl chloride moiety, which contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive in drug design.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit Bcl-2 and Bcl-xL proteins with high affinity, leading to reduced cancer cell viability (IC50 values around 10 nM) across multiple cancer cell lines . This suggests that this compound may also possess similar mechanisms of action.

Antimicrobial Activity

The compound has been investigated for antimicrobial properties, particularly against various bacterial strains. Its sulfonyl chloride group can react with nucleophiles in microbial cells, potentially leading to cell death. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results in inhibiting bacterial growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with active site residues in enzymes, inhibiting their function.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways that regulate cell survival and apoptosis.
  • Induction of Apoptosis : By inhibiting anti-apoptotic proteins like Bcl-2, this compound may promote programmed cell death in cancer cells .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsObserved Effects
AnticancerBcl-2 inhibitorsIC50 ~ 10 nM in cancer cell lines
AntimicrobialSulfonamide derivativesInhibition of bacterial growth
Enzyme InhibitionVarious sulfonyl chloridesCovalent modification of enzyme active sites

Case Studies

  • Antitumor Efficacy : A study evaluated the efficacy of a structurally similar compound in an H146 xenograft model, demonstrating significant tumor regression. However, the effect was not durable post-treatment cessation, indicating the need for further optimization .
  • Antimicrobial Investigation : A related study explored the antimicrobial potential of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion assays.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride in academic settings?

  • The compound is synthesized via coupling reactions using activated intermediates. For example, amine derivatives (e.g., 37a-f) are coupled with 4-fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride (intermediate 38) under conditions involving borane reduction and Fmoc deprotection . Alternative routes involve sulfonation of fluorinated aromatic precursors, followed by chlorination with reagents like thionyl chloride . Solvent selection (e.g., ethanol or acetone, which exhibit high solubility for benzenesulfonyl chlorides) and temperature control (e.g., avoiding decomposition above 252°C) are critical .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • GHS Hazards : Classified as causing severe skin/eye damage (H314, H318), oral toxicity (H302), and systemic organ toxicity (H371) .
  • Protocols :

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in a locked, cool, and dry environment away from oxidizers (e.g., peroxides) .
  • In case of skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing .

Q. How does the compound’s solubility profile influence reaction design?

  • The compound is highly soluble in polar aprotic solvents (e.g., acetone, ethanol) but insoluble in water. This necessitates the use of anhydrous conditions for reactions involving nucleophilic substitutions (e.g., with amines or alcohols). Phase-transfer catalysts may enhance reactivity in biphasic systems .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroacetyl group in nucleophilic substitution reactions?

  • The trifluoroacetyl group is a strong electron-withdrawing substituent, which activates the sulfonyl chloride moiety toward nucleophilic attack by increasing the electrophilicity of the sulfur center. Kinetic studies in fluoroalcohol solvents (e.g., hexafluoroisopropanol) demonstrate accelerated solvolysis rates due to enhanced stabilization of the transition state via hydrogen bonding . Computational studies (e.g., DFT) can further elucidate charge distribution and transition-state geometries .

Q. How can researchers address discrepancies in reported solvolysis rates across different solvent systems?

  • Contradictions in solvolysis data often arise from solvent polarity, hydrogen-bonding capacity, and ion-pairing effects. For example, rates in trifluoroethanol (TFE) may differ from those in aqueous acetone due to differences in dielectric constants. Systematic studies using Kamlet-Taft solvent parameters or Grunwald-Winstein analyses are recommended to correlate solvent effects with reaction rates .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

  • Purity Assessment : Impurities from incomplete sulfonation or chlorination can complicate characterization. Use HPLC with UV detection (λ = 254 nm) or ion-pair chromatography to resolve byproducts .
  • Spectroscopic Identification :

  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) reveals the molecular ion peak at m/z 245 (C₇H₃ClF₄O₃S) and fragment ions at m/z 177 (loss of SO₂Cl) .
  • NMR : ¹⁹F NMR shows distinct signals for the trifluoroacetyl (-78 ppm) and para-fluoro (-110 ppm) groups. Residual solvent peaks (e.g., DMSO-d₆) must be carefully subtracted .

Q. What strategies optimize the compound’s stability during long-term storage or under reactive conditions?

  • Degradation Pathways : Exposure to moisture hydrolyzes the sulfonyl chloride to sulfonic acid. Heat (>100°C) promotes decomposition into SO₂, CO, and halogenated byproducts .
  • Stabilization Methods :

  • Store under inert gas (argon) in amber glass vials to prevent photodegradation.
  • Add molecular sieves (3Å) to absorb trace moisture.
  • Avoid prolonged contact with basic reagents (e.g., amines) unless intentional .

Q. How is this compound applied in the development of bioactive molecules (e.g., kinase inhibitors or antibacterials)?

  • The sulfonyl chloride group serves as a versatile handle for synthesizing sulfonamides, a key pharmacophore in drug design. For example, it has been used to prepare Bcl-2/Bcl-xL inhibitors (e.g., BM-957) via coupling with heterocyclic amines . In antibacterial research, derivatives have shown activity against Gram-positive pathogens by targeting cell-wall synthesis enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride
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4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride

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